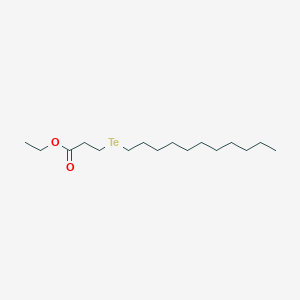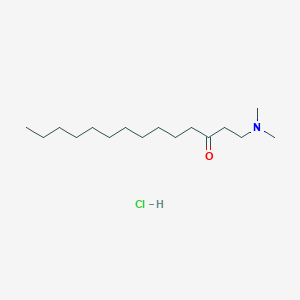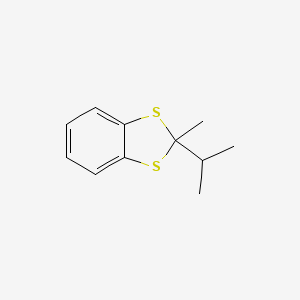
5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one is a chemical compound known for its unique structure and reactivity It belongs to the class of dioxinones, which are characterized by a dioxin ring fused with other functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of diketene with benzyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxinone ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and efficiency. The reaction parameters are closely monitored, and advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the dioxinone ring into more reduced forms, such as alcohols.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the dioxinone ring .
Major Products Formed
The major products formed from these reactions include benzyl-substituted ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its use and the target molecules .
類似化合物との比較
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A closely related compound with similar reactivity but lacking the benzyl group.
2-Benzyl-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine: Another compound with a similar structure but different functional groups.
Uniqueness
This structural feature allows for specific interactions and reactions that are not possible with other similar compounds .
特性
CAS番号 |
87769-41-3 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC名 |
5-benzyl-2,2,6-trimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C14H16O3/c1-10-12(9-11-7-5-4-6-8-11)13(15)17-14(2,3)16-10/h4-8H,9H2,1-3H3 |
InChIキー |
JMRFQMZJTNELTI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC(O1)(C)C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[8.2.2]tetradec-10-ene](/img/structure/B14390956.png)




![5-Methylspiro[5.5]undec-1-en-3-one](/img/structure/B14390990.png)



![1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one](/img/structure/B14391023.png)
![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)

![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)

